N-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide

Kinase inhibition Structure–activity relationship Benzamide scaffold

SAR studies on benzamide kinase inhibitors are often confounded by generic substitution patterns, undermining experimental reproducibility. This compound, with its unique 3-nitro-4-morpholino core and N-pyridin-2-yl group, provides a consistent scaffold to probe the role of N-heteroaryl orientation in target engagement. - Defined hydrogen-bond acceptor/donor profile (0 HBD, 6 HBA) for clean biophysical assay interpretation. - Computed XLogP3 of 3.3 and TPSA of 91.5 Ų benchmark in silico ADME models. - Serves as a physical reference standard for validating docking predictions against related morpholino-benzamide crystal structures (e.g., PDB 6e9l).

Molecular Formula C23H22N4O4
Molecular Weight 418.453
CAS No. 540507-37-7
Cat. No. B2394313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide
CAS540507-37-7
Molecular FormulaC23H22N4O4
Molecular Weight418.453
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4)[N+](=O)[O-]
InChIInChI=1S/C23H22N4O4/c28-23(26(22-8-4-5-11-24-22)17-18-6-2-1-3-7-18)19-9-10-20(21(16-19)27(29)30)25-12-14-31-15-13-25/h1-11,16H,12-15,17H2
InChIKeyRCFMDFDSUCZBRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Research Profile


N-Benzyl-4-morpholino-3-nitro-N-(pyridin-2-yl)benzamide (CAS 540507-37-7) is a synthetic benzamide derivative featuring a morpholino substituent, a nitro group, and a pyridin-2-yl moiety. It is commercially available as a research compound with a molecular weight of 418.4 g/mol, computed XLogP3-AA of 3.3, and a topological polar surface area of 91.5 Ų [1]. The compound belongs to a structural class that has been explored for kinase inhibition potential, particularly within the PI3K/PIM kinase families, based on binding site complementarity and scaffold similarity to known inhibitors [2].

Benzamide kinase scaffold SAR probe for substitution-pattern studies
N-pyridin-2-yl substitution characterization in morpholino-nitro-benzamide series
In silico ADME model benchmarking with reported physicochemical properties

Why Generic Substitution Fails


Benzamide-based kinase inhibitor scaffolds are highly sensitive to substitution patterns on the benzamide core, the N-aryl moiety, and the morpholino ring. The specific combination of a 3-nitro group, a 4-morpholino substituent, an N-benzyl group, and an N-pyridin-2-yl group in this compound generates a unique hydrogen-bond acceptor/donor profile and conformational ensemble that cannot be recapitulated by simpler analogs such as 4-(4-morpholinyl)-3-nitro-N-phenylbenzamide or N-benzyl-3-nitrobenzamide [1]. Even closely related compounds with a pyridin-4-ylmethyl substitution instead of pyridin-2-yl show fundamentally different target engagement profiles, as evidenced by the >100 μM EC50 observed for BDBM44230 against the solute carrier SLC12A5 [2]. For researchers requiring consistent structure–activity relationship (SAR) data, generic substitution introduces uncontrolled variables that undermine experimental reproducibility.

N-Pyridin-2-yl vs. Pyridin-4-ylmethyl Analogs

Target engagement profiles may not transfer; substitution alters conformational flexibility and hydrogen-bonding capacity of the amide nitrogen region.

Simpler Morpholino-Nitrobenzamides

Missing N-benzyl and N-pyridin-2-yl groups eliminate aromatic stacking potential and may shift ADME profiles beyond class-level expectations.

Quantitative Differentiation Evidence


N-Pyridin-2-yl vs. N-Pyridin-4-ylmethyl Substitution

The target compound features an N-pyridin-2-yl group directly attached to the amide nitrogen, whereas the closest commercially available analog, BDBM44230 (4-morpholin-4-yl-3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide), carries a pyridin-4-ylmethylphenyl substituent [1]. This difference alters the conformational flexibility and hydrogen-bonding capacity of the molecule. Quantitative comparison of target engagement is limited, but BDBM44230 exhibits an EC50 of 1.01 × 10⁵ nM (101 μM) against the SLC12A5 transporter, indicating weak activity [2]. No comparable data are publicly available for the target compound; however, the altered substitution pattern is predicted to shift kinase selectivity profiles based on molecular docking studies of related morpholino-nitro-benzamide analogs [3].

Substitution Pattern
Class-level
Target: N-pyridin-2-yl directly attached to amide N
Comparator: N-[4-(pyridin-4-ylmethyl)phenyl] substitution; EC50 = 1.01 × 10⁵ nM (SLC12A5, weak activity)
Structural comparison context; may support SAR interpretation of heteroaryl orientation
Direct comparative activity data not available for target compound
Kinase inhibition Structure–activity relationship Benzamide scaffold

Lipophilicity and Hydrogen-Bonding Profile

The target compound has a computed XLogP3-AA of 3.3, a topological polar surface area (TPSA) of 91.5 Ų, 0 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. In comparison, the simpler analog N-(4-morpholinyl)-4-nitrobenzamide (no benzyl, no pyridinyl) has a TPSA of approximately 78 Ų and XLogP of ~1.2 . The 13.5 Ų increase in TPSA and >2-unit increase in logP indicate that the target compound is both more lipophilic and has greater polar surface area, which may affect membrane permeability and solubility. The absence of hydrogen bond donors is a shared feature; but the additional benzyl and pyridinyl groups introduce aromatic stacking potential not present in simpler analogs.

Physicochemical Profile
Reported
XLogP3-AA = 3.3 · TPSA = 91.5 Ų · HBD = 0 · HBA = 6
ΔXLogP ≈ +2.1 vs. simpler analog
Reported property profile; supports ADME model benchmarking for benzamide series
Computed properties from PubChem; experimental validation recommended
Drug-likeness Permeability Solubility

Kinase Inhibition Potential vs. PI3K Inhibitors

Patent literature indicates that pyridinyl-benzamide derivatives with morpholino substituents are a privileged scaffold for PI3K isoform inhibition, with some analogs achieving Ki values in the low nanomolar range (e.g., 13 nM for a related compound in BindingDB BDBM50394891) [1]. The target compound's specific substitution pattern—particularly the N-pyridin-2-yl group—has not been directly profiled. However, the morpholino group is a known hinge-binding motif in PI3K inhibitors, and the nitro group at the 3-position may influence electronic properties and binding affinity. Without direct assay data, its kinase inhibition profile remains uncharacterized; researchers should not assume potency comparable to optimized leads.

PI3K Inhibition
Class-level
Target: No published IC50 or Ki data available
Comparator: BDBM50394891; Ki = 13 nM (PI3Kα AlphaScreen)
Scaffold aligns with known PI3K inhibitor chemotypes; activity remains uncharacterized
Cannot be considered a validated PI3K inhibitor tool without direct assay data
PI3K inhibition Kinase selectivity Benzamide pharmacophore

Synthetic Accessibility and Purity Profile

The target compound is synthesized via multi-step organic reactions, typically involving sequential nitration, morpholine substitution, and amide coupling with N-benzyl-N-(pyridin-2-yl)amine [1]. Commercial availability is limited to specialized research chemical suppliers, with typical purity specifications of ≥95% (HPLC) [2]. In contrast, simpler analogs such as N-(4-morpholinyl)-3-nitrobenzamide (CAS 418777-51-2) are more broadly available from multiple vendors with purity up to 98% . The additional synthetic steps for the target compound introduce higher cost and longer lead times, which must be justified by the unique structural features it offers.

Purity & Sourcing
Specification review
Target: Purity ≥95% (HPLC); limited supplier base
Comparator: N-(4-morpholinyl)-3-nitrobenzamide; up to 98%; multiple suppliers
Narrower supplier base and marginally lower purity specification require procurement justification
Vendor technical datasheets; verify lot-specific COA before use
Chemical procurement Purity specification Synthetic complexity

Recommended Application Scenarios


SAR Exploration of Benzamide Kinase Scaffolds

The compound's unique combination of substituents makes it a valuable tool for SAR studies aimed at understanding the impact of N-pyridin-2-yl substitution on kinase binding. Researchers comparing a series of morpholino-nitro-benzamides can use this compound to probe whether the pyridin-2-yl orientation alters potency or selectivity relative to pyridin-4-yl analogs [1]. Procurement for this purpose is justified when the research question specifically addresses the role of the N-heteroaryl group in target engagement.

Computational Docking and Pharmacophore Modeling

Given its well-defined structure and the availability of crystal structures for related morpholino-benzamide kinase inhibitors (e.g., PDB 6e9l, PKA in complex with a pyridinylbenzamide inhibitor), this compound can serve as a physical reference standard for validating computational docking predictions [2]. Its computed physicochemical properties (XLogP = 3.3, TPSA = 91.5 Ų) provide a benchmark for in silico ADME models [3].

Probe for Hydrogen-Bonding and Aromatic Stacking Interactions

The absence of hydrogen bond donors combined with six hydrogen bond acceptors and two aromatic ring systems (benzyl and pyridinyl) makes this compound a clean probe for studying non-covalent interactions in protein–ligand complexes. It can be used in biophysical assays (e.g., SPR, ITC) to quantify the contribution of aromatic stacking vs. hydrogen bonding to binding affinity, provided an appropriate protein target is identified [2].

Nitro Bioreduction and Electrophilic Reactivity Studies

The 3-nitro substituent can undergo enzymatic bioreduction, generating reactive intermediates that may form covalent adducts with biological nucleophiles. This property is distinct from non-nitrated benzamide analogs and may be exploited in studies of nitroreductase activity, hypoxia-selective prodrug activation, or electrophilic probe development [1]. The compound's stability under assay conditions should be verified prior to use.

Application
Selection Property
Validation Focus
SAR exploration of benzamide kinase scaffolds
N-pyridin-2-yl substitution context
Kinase selectivity profiling across morpholino-nitro-benzamide series
Computational docking and pharmacophore modeling
Reported physicochemical property benchmark
Docking prediction validation against related pyridinylbenzamide co-crystal structures
Non-covalent interaction probe studies
H-bond acceptor/donor profile and aromatic stacking capacity
Biophysical binding characterization via SPR or ITC
Nitro bioreduction reactivity research
3-nitro electrophilic reactivity context
Assay condition stability verification and nitroreductase activity monitoring
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